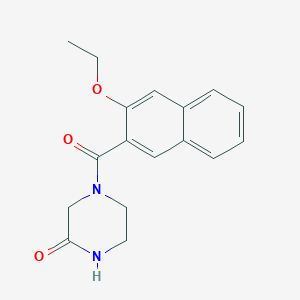
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in a range of diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is its versatility in terms of its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research related to 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one. One area of interest is the development of more potent analogs that can be used in the treatment of cancer and other diseases. Additionally, there is interest in investigating the role of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components. Finally, there is interest in investigating the potential of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one as a tool for studying the role of topoisomerase II and COX-2 in disease processes.
合成方法
The synthesis of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one involves the reaction of 3-ethoxynaphthalene-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography or recrystallization.
科学研究应用
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent and has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(3-ethoxynaphthalene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-15-10-13-6-4-3-5-12(13)9-14(15)17(21)19-8-7-18-16(20)11-19/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEJEKMKCQNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

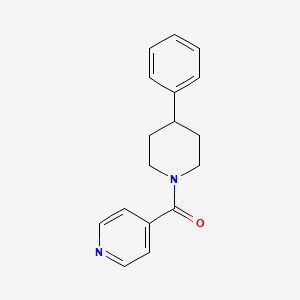
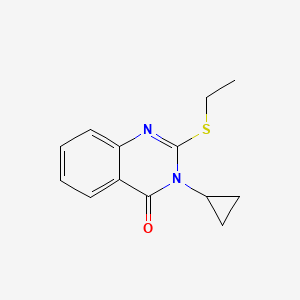
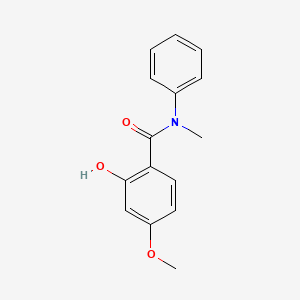
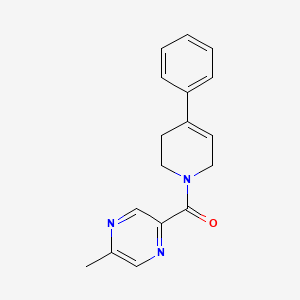
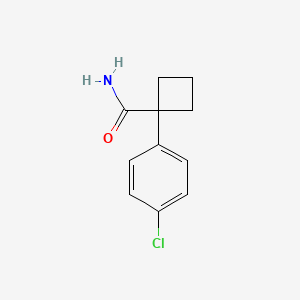

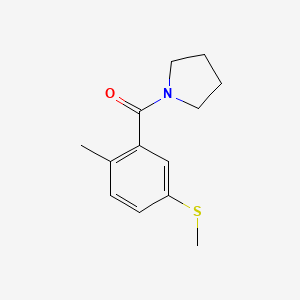

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
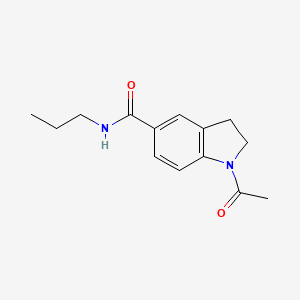
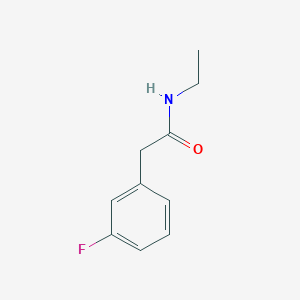
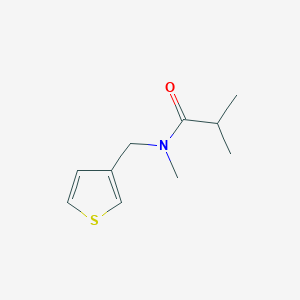
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)